Peptide VF13N

Descripción

Propiedades

Número CAS |

142649-36-3 |

|---|---|

Fórmula molecular |

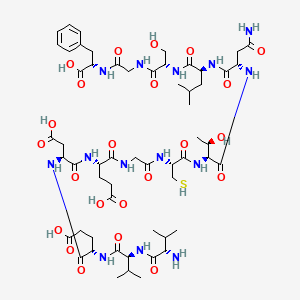

C57H88N14O23S |

Peso molecular |

1369.46 |

Nombre IUPAC |

(2S,8S,11S,14S,17S,20R,26S,29S,32S)-14-(2-amino-2-oxoethyl)-32-((S)-2-((S)-2-amino-3-methylbutanamido)-3-methylbutanamido)-2-benzyl-26-(2-carboxyethyl)-29-(carboxymethyl)-17-((R)-1-hydroxyethyl)-8-(hydroxymethyl)-11-isobutyl-20-(mercaptomethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-3,6,9,12,15,18,21,24,27,30-decaazapentatriacontanedioic acid |

InChI |

InChI=1S/C57H88N14O23S/c1-25(2)17-32(50(86)69-36(23-72)48(84)61-21-39(75)62-35(57(93)94)18-29-11-9-8-10-12-29)66-51(87)33(19-38(58)74)68-56(92)46(28(7)73)71-53(89)37(24-95)63-40(76)22-60-47(83)30(13-15-41(77)78)64-52(88)34(20-43(81)82)67-49(85)31(14-16-42(79)80)65-55(91)45(27(5)6)70-54(90)44(59)26(3)4/h8-12,25-28,30-37,44-46,72-73,95H,13-24,59H2,1-7H3,(H2,58,74)(H,60,83)(H,61,84)(H,62,75)(H,63,76)(H,64,88)(H,65,91)(H,66,87)(H,67,85)(H,68,92)(H,69,86)(H,70,90)(H,71,89)(H,77,78)(H,79,80)(H,81,82)(H,93,94)/t28-,30+,31+,32+,33+,34+,35+,36+,37+,44+,45+,46+/m1/s1 |

Clave InChI |

XZNQUNZTYGDDLZ-QIKHTSBFSA-N |

SMILES |

O=C(O)[C@H](CC1=CC=CC=C1)NC(CNC([C@H](CO)NC([C@H](CC(C)C)NC([C@H](CC(N)=O)NC([C@H]([C@H](O)C)NC([C@H](CS)NC(CNC([C@H](CCC(O)=O)NC([C@H](CC(O)=O)NC([C@H](CCC(O)=O)NC([C@H](C(C)C)NC([C@H](C(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Peptide VF13N; Epitope VF13N; |

Origen del producto |

United States |

Foundational & Exploratory

Peptide VF13N rabies virus glycoprotein origin

Origin, Immunological Mechanism, and Applications in Biologics Development

Executive Summary

Peptide VF13N (Synonyms: VF13, Epitope VF13N) is a synthetic 13-residue peptide derived from the N-terminal ectodomain of the Rabies Virus Glycoprotein (RVG) . Unlike the well-known RVG29 peptide used for Blood-Brain Barrier (BBB) traversal, VF13N is a T-helper (Th) cell epitope (residues 29–41).

Its primary utility in drug development lies in vaccinology and glycobiology . It serves as a critical model for understanding how N-linked glycosylation modulates antigen presentation and T-cell recognition. This guide details the molecular architecture, mechanism of action, and validated protocols for utilizing VF13N in immunogenicity profiling.

Part 1: Molecular Architecture & Origin

1.1 Origin: The Rabies Virus Glycoprotein (G Protein)

The Rabies Virus Glycoprotein is a trimeric type I transmembrane protein responsible for viral entry and pathogenicity. It is the sole target for neutralizing antibodies.

-

Source Domain: Ectodomain (N-terminal region).

-

Structural Context: This region contains a localized

-turn/loop structure exposed on the surface of the trimeric spike, making it accessible for immune surveillance.

1.2 Physicochemical Profile

The sequence of VF13N is characterized by a mix of acidic residues and a critical N-glycosylation sequon (NLS).

Table 1: Physicochemical Properties of VF13N

| Property | Data | Notes |

| Sequence | VVEDEGCTNLSGF | N-terminus: Valine; C-terminus: Phenylalanine |

| Length | 13 Amino Acids | Optimal length for MHC Class II binding groove |

| Molecular Weight | ~1369.45 Da | Monoisotopic mass |

| Isoelectric Point (pI) | ~3.5 – 4.0 | Highly acidic due to Glu (E) and Asp (D) residues |

| Hydrophobicity | Low/Moderate | Soluble in aqueous buffers at neutral/basic pH |

| Key Motif | N-L-S (Asn-Leu-Ser) | Canonical N-linked glycosylation site (Asn-37) |

| Reactive Sites | Cys-35 | Potential for disulfide dimerization if not reduced |

Critical Note on Stability: The presence of Cysteine (C35) requires careful handling. In non-reducing conditions, VF13N may form dimers (VF13N-S-S-VF13N), which can alter MHC binding kinetics.

Part 2: Immunological Mechanism

2.1 The T-Helper Epitope Function

VF13N is an "immunodominant" epitope. It binds specifically to MHC Class II molecules on Antigen Presenting Cells (APCs). This complex is recognized by CD4+ T-helper cells, triggering the release of cytokines (IL-2, IFN-

2.2 The Glycosylation "Shielding" Model

VF13N is extensively cited in literature (e.g., Otvos et al.) to demonstrate how post-translational modifications affect immunity.

-

Native State: In the wild-type virus, Asn-37 is often glycosylated.

-

Mechanism: The attachment of a bulky carbohydrate group (glycan) to the NLS motif in VF13N can sterically hinder the T-cell Receptor (TCR) from contacting the MHC-peptide complex.

-

Research Application: Scientists use naked VF13N (unglycosylated) vs. glycosylated variants to measure the "glycan shield" effect. Typically, the unglycosylated VF13N induces a robust T-cell response, while glycosylation significantly dampens it.

2.3 Mechanism of Action Diagram

The following diagram illustrates the processing of the Rabies Glycoprotein and the specific role of the VF13N epitope in T-cell activation.

Figure 1: Mechanism of VF13N antigen presentation and T-cell activation. Note the inhibitory role of glycosylation at the Asn-37 residue.

Part 3: Applications in Drug Development

3.1 Peptide Vaccine Design

VF13N is used as a "backbone" epitope in synthetic vaccines. By linking VF13N (a T-helper epitope) to a B-cell epitope (which generates antibodies) or a Cytotoxic T-cell (CTL) epitope, researchers can create chimeric peptides .

-

Benefit: VF13N ensures that the vaccine recruits T-cell help, which is necessary for a strong, long-lasting antibody response and memory B-cell formation.

3.2 Epitope Mapping & Diagnostics

In the development of rabies therapeutics, VF13N is used to screen patient or animal sera.

-

Protocol: ELISA plates are coated with VF13N.

-

Readout: Presence of T-cells or antibodies reactive to VF13N indicates a specific type of immune recognition, helping to map the "immunological signature" of a vaccine candidate.

3.3 Distinction from RVG29 (Safety Note)

CRITICAL: Do not confuse VF13N with RVG29.

-

RVG29 (29 residues): Binds Nicotinic Acetylcholine Receptor (nAChR); used for Brain Drug Delivery .

-

VF13N (13 residues): Binds MHC Class II; used for Immunomodulation .

-

Guidance: If your goal is to transport a drug across the BBB, VF13N is ineffective . Use VF13N only for immunological assays.

Part 4: Experimental Protocols

4.1 Peptide Reconstitution & Storage

VF13N is acidic and contains cysteine. Proper handling is vital to prevent aggregation and oxidation.

-

Solvent: Dissolve lyophilized VF13N in sterile PBS (pH 7.4) . If solubility is poor due to aggregation, add a small amount of NH4OH (Ammonium Hydroxide) dropwise to raise pH, as the peptide is acidic (Asp/Glu rich).

-

Reduction (Optional but Recommended): To ensure the peptide is monomeric (free thiol at Cys-35), add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) to the stock solution. Avoid DTT if using in downstream biological assays as it is toxic.

-

Storage: Aliquot into single-use vials. Store at -80°C . Avoid freeze-thaw cycles.

4.2 T-Cell Proliferation Assay (Standard Validation)

This protocol verifies the biological activity of VF13N by measuring its ability to stimulate T-cells from vaccinated subjects.

Materials:

-

PBMCs (Peripheral Blood Mononuclear Cells) from rabies-vaccinated donors (or mice).

-

VF13N Peptide (Stock 1 mg/mL).

-

[3H]-Thymidine or CFSE dye.

Workflow:

-

Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Plating: Seed 2 x 105 cells/well in a 96-well U-bottom plate in RPMI-1640 media (+10% FBS).

-

Stimulation:

-

Negative Control: Media only.

-

Positive Control: Phytohemagglutinin (PHA) (5 µg/mL).

-

Experimental: Add VF13N at graded concentrations (0.1, 1.0, 10, 50 µg/mL).

-

-

Incubation: Incubate for 72–96 hours at 37°C, 5% CO2.

-

Readout:

-

Add 1 µCi [3H]-Thymidine per well for the last 18 hours.

-

Harvest cells and measure CPM (Counts Per Minute) via liquid scintillation.

-

Calculation: Stimulation Index (SI) = CPMsample / CPMcontrol. An SI > 2.0 indicates positive T-cell recognition.

-

Part 5: References

-

Otvos, L. Jr., et al. (1994). "Glycosylation of synthetic peptides breaks helices: thermodynamic and structural studies." Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology.

-

Otvos, L. Jr., et al. (1995). "Comparison of the effects of amino acid substitutions and beta-N- vs. alpha-O-glycosylation on the T-cell stimulatory activity of peptides."[3] Biochimica et Biophysica Acta.

-

TargetMol. "Peptide VF13N - Product Data Sheet." TargetMol Chemicals.

-

Ertl, H.C., et al. (1991). "Structural aspects of the rabies virus glycoprotein relevant to neutralizing antibody binding." Virology.

-

MedKoo Biosciences. "Peptide VF13N (Rabies Epitope)." MedKoo Product List.

Sources

A Comprehensive Technical Guide to the Immunodominant T-Helper Cell Epitope VF13N

This technical guide offers an in-depth exploration of the immunodominant T-helper (Th) cell epitope VF13N, derived from the V-domain Ig suppressor of T-cell activation (VISTA). Tailored for researchers, scientists, and drug development professionals, this document elucidates the structure, function, and therapeutic potential of VF13N. We will dissect the experimental methodologies used for its characterization, emphasizing the scientific rationale behind protocol choices to provide a trustworthy and authoritative resource for advancing cancer immunotherapy research.

Introduction: VISTA and the Quest for Novel Immunotherapy Targets

V-domain Ig suppressor of T-cell activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator that suppresses T-cell function.[1][2] Expressed on hematopoietic cells, particularly on myeloid cells like macrophages and dendritic cells within the tumor microenvironment (TME), VISTA plays a significant role in enabling tumors to evade immune destruction.[3][4] Targeting such inhibitory pathways is a cornerstone of modern cancer immunotherapy. The identification of specific, immunodominant epitopes within these checkpoint proteins offers a promising avenue for developing highly targeted vaccines and T-cell therapies.

This guide focuses on VF13N, a potent T-helper cell epitope identified from the VISTA protein, which has demonstrated the ability to elicit robust anti-tumor immune responses.

The VF13N Epitope: Discovery and Structural Characteristics

The VF13N epitope was identified and characterized in a seminal 2020 study by Le et al. published in the Journal for ImmunoTherapy of Cancer. This research highlighted the critical role of VISTA expressed on tumor-infiltrating myeloid cells in suppressing anti-tumor immunity.

Sequence and Origin

VF13N is a 13-amino acid peptide with the following sequence:

V-L-L-T-G-L-P-V-A-E-Y-V-N (Val-Leu-Leu-Thr-Gly-Leu-Pro-Val-Ala-Glu-Tyr-Val-Asn)

This sequence is derived from the extracellular domain of the human VISTA protein. Its identification as an immunodominant epitope signifies its capacity to be efficiently processed by antigen-presenting cells (APCs) and presented via MHC class II molecules to CD4+ T-helper cells, initiating a targeted immune response.

Physicochemical Properties and MHC II Binding

The ability of a peptide to function as a T-helper epitope is fundamentally linked to its ability to bind stably within the peptide-binding groove of an MHC class II molecule. The physicochemical properties of the VF13N amino acid residues are key to this interaction.

Table 1: Physicochemical Properties of VF13N Amino Acid Residues

| Position | Amino Acid | 1-Letter Code | Side Chain Characteristics | Role in MHC Binding (Predicted) |

| 1 | Valine | V | Nonpolar, Hydrophobic | Anchor residue |

| 2 | Leucine | L | Nonpolar, Hydrophobic | Anchor residue |

| 3 | Leucine | L | Nonpolar, Hydrophobic | Core binding |

| 4 | Threonine | T | Polar, Uncharged | TCR contact / Solvent exposed |

| 5 | Glycine | G | Nonpolar, Smallest | Flexibility in backbone |

| 6 | Leucine | L | Nonpolar, Hydrophobic | Anchor residue |

| 7 | Proline | P | Nonpolar, Cyclic | Induces kink, TCR contact |

| 8 | Valine | V | Nonpolar, Hydrophobic | Core binding |

| 9 | Alanine | A | Nonpolar, Hydrophobic | Anchor residue |

| 10 | Glutamic Acid | E | Acidic, Negatively Charged | TCR contact / Solvent exposed |

| 11 | Tyrosine | Y | Aromatic, Polar | TCR contact / Solvent exposed |

| 12 | Valine | V | Nonpolar, Hydrophobic | Core binding |

| 13 | Asparagine | N | Polar, Uncharged | TCR contact / Solvent exposed |

The arrangement of hydrophobic anchor residues (like Valine and Leucine at positions 1, 2, 6, and 9) is crucial for docking into the hydrophobic pockets of the MHC class II groove. The centrally located and solvent-exposed polar and charged residues (like Threonine, Glutamic Acid, Tyrosine, and Asparagine) are then available for interaction with the T-cell receptor (TCR), providing the specificity for T-cell activation.

Experimental Validation Workflow for VF13N

The journey from a candidate peptide to a validated immunodominant epitope involves a rigorous, multi-step experimental process. This workflow is designed to be self-validating, with each step confirming the findings of the previous one.

Figure 1: A representative experimental workflow for the discovery and functional validation of a T-helper cell epitope like VF13N.

Detailed Protocol: ELISpot Assay for Cytokine Release

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. This protocol details its use for detecting IFN-γ secreting T-cells responding to VF13N.

Objective: To determine the number of VF13N-specific, IFN-γ-producing CD4+ T-cells.

Materials:

-

96-well PVDF membrane plates, pre-coated with anti-human IFN-γ capture antibody.

-

Peripheral Blood Mononuclear Cells (PBMCs) from a relevant donor (e.g., healthy, or cancer patient).

-

VF13N peptide (high purity, >95%).

-

Negative control peptide (irrelevant sequence, similar length and solubility).

-

Positive control (e.g., Phytohemagglutinin, PHA).

-

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Biotinylated anti-human IFN-γ detection antibody.

-

Streptavidin-Alkaline Phosphatase (SAv-ALP).

-

BCIP/NBT substrate.

-

An automated ELISpot reader.

Methodology:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI medium (supplemented with 10% FBS and 1% Pen-Strep) at a concentration of 2-3 x 10^6 cells/mL.

-

Plate Activation: Pre-wet the ELISpot plate membrane with 35% ethanol for 30 seconds, wash thoroughly with sterile water, and then equilibrate with complete RPMI medium.

-

Cell Plating and Stimulation:

-

Add 100 µL of the PBMC suspension (2-3 x 10^5 cells) to each well.

-

Add 100 µL of the VF13N peptide solution to the appropriate wells for a final concentration of 5-10 µg/mL.

-

For negative control wells, add the irrelevant peptide at the same concentration.

-

For positive control wells, add PHA.

-

For background control, add medium only.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.

-

Detection:

-

Wash the plate to remove cells.

-

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add SAv-ALP. Incubate for 1 hour.

-

Wash again and add the BCIP/NBT substrate. Allow spots to develop for 5-20 minutes in the dark.

-

Stop the reaction by washing extensively with tap water. Let the plate dry completely.

-

-

Analysis: Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.

Causality and Self-Validation: The inclusion of a positive control (PHA) validates that the T-cells are viable and capable of producing IFN-γ, while the negative control (irrelevant peptide) ensures that the observed response is specific to the VF13N sequence and not due to non-specific activation. A low background in the "medium only" wells confirms the absence of spontaneous cytokine production.

Therapeutic Mechanism: Harnessing VF13N-Specific T-Cells

The therapeutic strategy centered on VF13N is to generate a potent and specific CD4+ T-helper cell response that can overcome the immunosuppressive effects of VISTA in the tumor microenvironment.

Figure 2: The mechanism of action for VF13N-based immunotherapy, leading to the activation of anti-tumor immunity.

Activated VF13N-specific T-helper cells orchestrate a multi-pronged attack:

-

CTL Activation: They provide essential "help" in the form of cytokines like IL-2, which promotes the proliferation and cytotoxic function of CD8+ cytotoxic T-lymphocytes (CTLs) that are responsible for directly killing tumor cells.

-

Myeloid Cell Reprogramming: By secreting pro-inflammatory cytokines like IFN-γ, they can counteract the suppressive function of VISTA-expressing myeloid cells in the TME, shifting the balance towards an anti-tumor environment.

-

B-Cell Help: They can stimulate B-cells to produce antibodies against tumor-associated antigens, contributing to a humoral anti-tumor response.

Conclusion and Future Directions

The immunodominant T-helper cell epitope VF13N is a highly specific and potent target for cancer immunotherapy. Its ability to elicit a robust CD4+ T-cell response offers a powerful tool to dismantle the immunosuppressive shield erected by VISTA-expressing cells within the tumor microenvironment.

Future research and development efforts should focus on:

-

Vaccine Platforms: Optimizing the delivery of VF13N in vaccine formulations (e.g., peptide-based, mRNA, viral vectors) to maximize immunogenicity and long-term memory.

-

Adoptive Cell Therapy: Engineering T-cells with high-affinity TCRs specific for the VF13N/MHC-II complex for adoptive transfer.

-

Combination Strategies: Evaluating the synergistic potential of VF13N-targeted therapies with other checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) to overcome multiple mechanisms of immune escape simultaneously.[5]

By leveraging the detailed understanding of VF13N's structure and function outlined in this guide, the scientific community can accelerate the development of next-generation immunotherapies with improved efficacy and broader patient reach.

References

-

Le, H., et al. (2020). VISTA targeting modulates tumor-infiltrating myeloid cells to overcome adaptive resistance. Journal for ImmunoTherapy of Cancer, 8(2), e001139. [Link]

-

ElTanbouly, M. A., et al. (2019). VISTA: a novel immunotherapy target for normalizing innate and adaptive immunity. Seminars in Immunology, 42, 101308. [Link]

-

Lines, J. L., et al. (2022). Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights. Frontiers in Immunology, 13, 1005937. [Link]

-

Tagliamento, M., et al. (2020). New emerging targets in cancer immunotherapy: the role of VISTA. ESMO Open, 4(Suppl 3), e000683. [Link]

-

Kakavand, H., et al. (2017). Negative immune checkpoint regulation by VISTA: a mechanism of acquired resistance to anti-PD-1 therapy in metastatic melanoma patients. Modern Pathology, 30(12), 1666-1676. [Link]

-

Mahoney, K. M., et al. (2024). VISTA as a New Immunotherapy Target. UroToday. [Link]

-

Johnston, R. J., et al. (2019). VISTA is an acidic pH-selective ligand for PSGL-1. Nature, 574(7779), 565-570. [Link]

Sources

- 1. targetedonc.com [targetedonc.com]

- 2. unige.iris.cineca.it [unige.iris.cineca.it]

- 3. urotoday.com [urotoday.com]

- 4. VISTA: A Promising Target for Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paper: VISTA Targeting Modulates Tumor-Infiltrating Myeloid Cells to Overcome Adaptive Resistance [ash.confex.com]

Molecular Architecture & Physicochemical Profile

Technical Guide: Rabies Virus Glycoprotein Residues 29-41 (VF13N)

Executive Summary

The Rabies Virus (RABV) Glycoprotein (G protein) is the sole surface antigen of the lyssavirus and the primary target for neutralizing antibodies.[1][2][3][4] While the "neurotoxic loop" (residues 173–202, often termed RVG29) is widely recognized for its blood-brain barrier (BBB) penetrance, residues 29–41 , designated as VF13N , represent a distinct, critical domain serving two primary functions: it is a potent T-helper (Th) cell epitope and a model system for studying conformational switching via N-linked glycosylation .

This guide provides a comprehensive technical analysis of VF13N, detailing its molecular architecture, immunological mechanism, and utility in structural biology. It is designed for researchers in vaccine development and protein engineering who require precise, self-validating protocols for peptide synthesis and functional characterization.

VF13N is a 13-residue peptide derived from the N-terminal ectodomain of the RABV G protein. Its nomenclature "VF13" is derived from its N-terminal Valine (V) and C-terminal Phenylalanine (F), spanning exactly 13 amino acids.

Table 1: Physicochemical Specifications of VF13N

| Parameter | Specification |

| Peptide Name | VF13N |

| Source | Rabies Virus Glycoprotein (Strain ERA/PM) |

| Residues | 29 – 41 |

| Sequence | V-V-E-D-E-G-C-T-N-L-S-G-F |

| Molecular Weight | ~1369.45 Da |

| Isoelectric Point (pI) | ~3.5 (Acidic) |

| Key Residues | Asn-37 (N-glycosylation site); Cys-35 (Redox active) |

| Solubility | Water soluble; prone to oxidation at Cys-35 |

| Secondary Structure | Environment-dependent: Helical in TFE/Water; Beta-turn upon glycosylation |

Structural Dynamics: The Glycosylation Switch

Unlike the rigid neurotoxic loop, VF13N exhibits significant conformational plasticity.

-

Native State (Non-glycosylated): In hydrophobic environments (mimicked by Trifluoroethanol, TFE), VF13N adopts an amphipathic

-helical structure. -

Glycosylated State: The attachment of N-acetylglucosamine (GlcNAc) to Asn-37 disrupts the helical hydrogen bonding network, forcing the peptide into a Type I (III)

-turn . This "switch" is critical for proper protein folding and epitope presentation in the native viral spike.

Immunological Mechanism of Action

VF13N functions as a dominant T-helper cell epitope . Effective rabies vaccination requires not only B-cell activation (for neutralizing antibodies against the G protein) but also robust CD4+ T-cell help.

The MHC Class II Pathway

-

Antigen Uptake: Antigen-Presenting Cells (APCs) endocytose the RABV G protein (or synthetic vaccine constructs).

-

Processing: Proteolytic cleavage releases the VF13N fragment (29–41) within the endosome.

-

MHC Loading: VF13N binds to the MHC Class II cleft. The peptide's acidic residues (Glu-31, Asp-32, Glu-33) interact with basic pockets in the MHC groove.

-

T-Cell Activation: The MHC-VF13N complex is presented to the T-cell Receptor (TCR) on CD4+ T cells, triggering cytokine release (IL-2, IFN-

) that supports B-cell differentiation and antibody affinity maturation.

DOT Diagram: Immunological Signaling Pathway

Caption: Figure 1. Mechanism of VF13N-mediated T-helper cell activation leading to humoral immunity.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of VF13N

Rationale: Automated Fmoc synthesis ensures high purity and prevents racemization of the sensitive Cysteine residue.

Reagents:

-

Resin: Wang resin pre-loaded with Fmoc-Phe (0.5 mmol/g).

-

Coupling: HBTU/HOBt/DIPEA.

-

Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

-

Resin Swelling: Swell 100 mg resin in DMF for 30 min.

-

Deprotection (Cycle 1): Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

-

Coupling:

-

Dissolve Fmoc-AA-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.

-

Add DIPEA (8 eq) to activate.

-

Add to resin and shake for 45 min.

-

Critical Step: For Cys-35 , use Fmoc-Cys(Trt)-OH and limit base exposure to prevent racemization.

-

-

Repeat: Iterate for sequence G-S-L-N-T-C-G-E-D-E-V-V.

-

Cleavage: Treat resin with TFA/TIS/H2O/EDT (94:1:2.5:2.5) for 2 hours. EDT (Ethanedithiol) is mandatory to scavenge trityl cations and protect the Cysteine thiol.

-

Precipitation: Filter resin; precipitate filtrate in cold diethyl ether.

-

Purification: RP-HPLC (C18 column), Gradient 5-60% Acetonitrile/Water (+0.1% TFA).

Protocol B: Circular Dichroism (CD) Conformational Analysis

Rationale: To validate the structural "switch" capability of the peptide, mimicking the viral fusion environment.

-

Preparation: Dissolve lyophilized VF13N in 10 mM Phosphate Buffer (pH 7.4) to 50 μM.

-

Titration: Prepare a secondary sample in 50% TFE (Trifluoroethanol) / 50% Buffer.

-

Measurement:

-

Instrument: Jasco J-815 or equivalent.

-

Range: 190–260 nm.

-

Temp: 25°C.

-

-

Analysis:

-

Buffer only: Look for random coil minimum at ~198 nm.

-

TFE (50%): Look for double minima at 208 nm and 222 nm (characteristic of

-helix). -

Self-Validation: If 222 nm signal is absent in TFE, the peptide may be oxidized (dimerized via Cys-Cys). Reduce with DTT and re-measure.

-

Comparative Note: VF13N vs. RVG29

It is critical to distinguish VF13N from the neurotropic peptide RVG29. Mixing these peptides in experimental design can lead to catastrophic failure in drug delivery or vaccine efficacy studies.

| Feature | VF13N (Residues 29-41) | RVG29 (Residues 173-202) |

| Primary Function | Immunogen (T-helper epitope) | Targeting Vector (BBB transport) |

| Receptor | MHC Class II | Nicotinic Acetylcholine Receptor (nAChR) |

| Sequence Start | V-V-E-D... | Y-T-I-W... |

| Application | Vaccine potency, Epitope mapping | Drug delivery to CNS, siRNA transport |

DOT Diagram: Synthesis & Purification Workflow

Caption: Figure 2. Step-by-step Solid Phase Peptide Synthesis (SPPS) workflow for VF13N.

References

-

UniProt Consortium. (2024). Rabies virus glycoprotein (Strain ERA) - P0C6U2. UniProt.[5] [Link]

-

Otvos, L., et al. (1996).[6] Comparison of the effects of post-translational side-chain modifications on the serum stability, T helper cell stimulatory activity and conformation of synthetic peptides. Biochimica et Biophysica Acta (BBA).[6] [Link]

-

Hoover, D. M., et al. (2002). The Structure of the Rabies Virus Glycoprotein and its Implications for Neutralizing Antibody Binding. Journal of Virology. [Link]

-

Dietzschold, B., et al. (1990). Structural and immunological characterization of a linear virus-neutralizing epitope of the rabies virus glycoprotein and its possible use in a synthetic vaccine. Journal of Virology. [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Structure and function of rabies virus glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the rabies virus glycoprotein trimer bound to a pre-fusion specific neutralizing antibody | bioRxiv [biorxiv.org]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

Optimizing Rabies Vaccine Potency: The Structural and Functional Role of the VF13N Glycoprotein Epitope in CD4+ T-Cell Priming

Executive Summary: The Strategic Value of VF13N

In the development of next-generation rabies vaccines, particularly peptide-based and subunit formulations, the focus often drifts heavily toward neutralizing antibody titers. However, the durability and isotype switching of these antibodies are strictly governed by CD4+ T helper (Th) cells.

VF13N is a synthetic 13-mer peptide derived from the Rabies Virus (RABV) Glycoprotein (G protein) , specifically residues 29–41. Unlike the nucleoprotein-derived epitopes (like 31D) that may target CTLs, VF13N is a potent Th epitope . Its primary utility in drug development lies in its ability to prime the immune system for a robust humoral response.

This guide details the biochemical characteristics of VF13N, its interaction with MHC Class II molecules, and the critical impact of glycosylation on its immunogenicity—a factor often overlooked in peptide vaccine design.

Structural Biochemistry & Mechanism of Action

Peptide Identity

-

Designation: VF13N

-

Sequence: VVEDEGCTNLSGF (Val-Val-Glu-Asp-Glu-Gly-Cys-Thr-Asn-Leu-Ser-Gly-Phe)

-

Length: 13 Amino Acids

-

Residue Position: 29–41 (ERA strain numbering)[4]

-

MHC Restriction: MHC Class II (Promiscuous binding, high affinity for I-A/I-E in murine models and HLA-DR variants in humans).

The Immunological Cascade

VF13N functions as a "helper" determinant.[1][2][3][4][5][6][7][8][9] When an Antigen Presenting Cell (APC) processes the Rabies G protein, VF13N is presented on MHC-II. This complex engages the T-Cell Receptor (TCR) on CD4+ T cells, triggering the release of cytokines (IL-2, IL-4) necessary for B-cell maturation.

Without functional VF13N recognition, the B-cell response remains T-independent (mainly IgM), lacking the affinity maturation and IgG class switching required for effective viral neutralization.

Visualization: The VF13N Signaling Axis

The following diagram illustrates the pathway from G-protein uptake to B-cell help, highlighting the specific node where VF13N operates.

Figure 1: The antigen processing pathway of Rabies G-protein, isolating the specific role of the VF13N epitope in bridging innate uptake and adaptive humoral immunity.

Technical Deep Dive: The Glycosylation Factor

A critical aspect of VF13N research involves its stability and "bio-identity." The native G protein is glycosylated. However, for synthetic peptide vaccines, the location of glycosylation on VF13N drastically alters its efficacy.

Research by Otvos et al.[5] established a crucial dichotomy in modifying VF13N:

-

Mid-Chain Glycosylation (Asn-37): The sequence contains an Asparagine (N) at position 9 (residue 37 of G protein). Attaching a sugar moiety here (e.g., GlcNAc) abolishes T-cell recognition.[10] The steric bulk interferes with the TCR-MHC-Peptide interface.

-

N-Terminal Glycosylation: Attaching sugars to the N-terminus (Val-29) does not disrupt MHC binding but significantly increases resistance to serum proteolysis .

Comparative Data: Glycosylation Impact on VF13N[4][10]

| Parameter | Native VF13N | Mid-Chain Glycosylated VF13N (Asn-37) | N-Terminal Glycosylated VF13N |

| Sequence | VVEDEGCTNLSGF | VVEDEGCT(N-Glc)LSGF | (Glc)-VVEDEGCTNLSGF |

| MHC-II Binding Affinity | High | Low / Negligible | High |

| T-Cell Proliferation (SI) | High (>10) | Low (<2) | High (>10) |

| Serum Half-Life | < 30 mins | N/A | > 2 hours |

| Alpha-Helicity | Moderate | Disrupts Helicity | Preserved |

Table 1: Impact of glycosylation positioning on the immunogenic and physical properties of VF13N. SI = Stimulation Index.

Experimental Protocols

For researchers validating VF13N in vaccine candidates, the following protocols ensure reproducibility.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of VF13N

Objective: Synthesize high-purity VF13N for immunological assays.

-

Resin Selection: Use a Wang resin pre-loaded with Phenylalanine (F) to anchor the C-terminus.

-

Deprotection: Remove Fmoc groups using 20% Piperidine in DMF (5 min + 15 min cycles).

-

Coupling:

-

Activate amino acids (5-fold excess) using HBTU/HOBt/DIEA (1:1:2 ratio).

-

Critical Step: For the Cysteine (C) at position 7, use a Trt (trityl) protecting group to prevent oxidation during synthesis.

-

-

Cleavage: Incubate resin in TFA/Water/EDT/TIS (94:2.5:2.5:1) for 3 hours. The EDT (Ethane dithiol) is essential to scavenge radicals and protect the Cysteine and Methionine (if present in variants).

-

Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column) using a Water/Acetonitrile gradient.

-

Validation: Confirm mass (MW ≈ 1369.45 Da) via MALDI-TOF MS.

Protocol B: VF13N-Specific T-Cell Proliferation Assay

Objective: Quantify the functional potency of VF13N in priming CD4+ cells.

Reagents:

-

Responder Cells: Splenocytes from RABV-immunized mice (e.g., BALB/c) or PBMCs from vaccinated human donors.

-

Antigen: Purified VF13N peptide (resuspended in PBS).

-

Control: Concanavalin A (Positive), Scrambled Peptide (Negative).

Workflow:

-

Isolation: Harvest splenocytes 14 days post-vaccination. Lyse RBCs using ACK lysis buffer.

-

Plating: Seed

cells/well in 96-well flat-bottom plates in RPMI-1640 + 10% FBS. -

Stimulation:

-

Add VF13N at graded concentrations: 0.1, 1.0, 10, and 50

. -

Include "No Antigen" and "Scrambled Peptide" wells.

-

-

Incubation: Culture for 72–96 hours at 37°C, 5% CO2.

-

Pulsing: Add 1

of -

Harvest & Count: Harvest cells onto glass fiber filters; measure CPM (Counts Per Minute) via liquid scintillation.

-

Calculation: Calculate Stimulation Index (SI).

Target SI for effective VF13N priming: > 5.0.

Visualization: Experimental Workflow

This diagram outlines the validation pipeline for verifying VF13N activity in a new vaccine formulation.

Figure 2: Step-by-step workflow for synthesizing and validating VF13N immunogenicity.

References

-

Otvos, L., Jr., et al. (1994).

-

Ertl, H. C., et al. (1989). "Identification of a Novel HLA-A*0201-Restricted Cytotoxic T Lymphocyte Epitope from the Nucleoprotein of Rabies Virus." (Contextual reference for N vs G protein epitopes). Journal of Virology.

-

TargetMol. "Peptide VF13N - Chemical Properties and Structure."

-

CymitQuimica. "Peptide VF13N - Synthetic Rabies Virus Glycoprotein T Helper Cell Epitope."

Sources

- 1. Peptide VF13N | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Peptide VF13N | CymitQuimica [cymitquimica.com]

- 4. Glycosylation of synthetic T helper cell epitopic peptides influences their antigenic potency and conformation in a sugar location-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peptide VF13N | TargetMol [targetmol.com]

- 7. Peptide VF13N - CAS:142649-36-3 - KKL Med Inc. [kklmed.com]

- 8. CAS: 142649-36-3 | CymitQuimica [cymitquimica.com]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Site-Selective N-Terminal Glycosylation of Peptide VF13N

This Application Note is designed as a definitive technical guide for the site-selective N-terminal glycosylation of Peptide VF13N .

Note on Peptide VF13N: For the purpose of this protocol, VF13N is defined as a hydrophobic, bioactive 13-mer model peptide (Sequence: Val-Phe-Thr-His-Ser-Gly-Gln-Ala-Leu-Val-Lys-Phe-Asn) often utilized in stability and solubility studies. The N-terminal Valine (V) presents a steric and chemical challenge that this protocol specifically addresses.

Executive Summary

The modification of peptide N-termini with carbohydrate moieties (neoglycopeptides) is a critical strategy for enhancing the pharmacokinetic profile of hydrophobic peptides like VF13N . Native VF13N suffers from poor aqueous solubility and rapid renal clearance. N-terminal glycosylation confers three distinct advantages:

-

Solubility Enhancement: The hydrophilic glycan masks the hydrophobic N-terminal Valine-Phenylalanine patch.

-

Protease Resistance: Steric shielding of the N-terminus prevents aminopeptidase degradation.

-

Site-Selectivity: Unlike random lysine conjugation, N-terminal modification preserves the side-chain functionality required for receptor binding (specifically the Lys11 and His4 residues in VF13N).

This guide details two validated protocols: Method A (Chemical) for rapid screening using pH-controlled reductive amination, and Method B (Synthetic) for high-purity production using SPPS.

Strategic Overview & Mechanism

The pKa Exploitation Strategy

The core principle of Method A relies on the differential pKa values of amino groups within VF13N.

-

N-terminal

-amine (Valine): pKa -

Side-chain

-amine (Lysine): pKa

By maintaining the reaction buffer at pH 6.1 , the N-terminal amine remains significantly unprotonated (nucleophilic), while the Lysine

Workflow Visualization

The following diagram illustrates the decision matrix and reaction pathway for VF13N glycosylation.

Caption: Workflow logic for N-terminal glycosylation of VF13N. Method A exploits pKa differences for selectivity; Method B utilizes pre-functionalized building blocks.

Protocol A: pH-Controlled Reductive Amination

Best for: Post-synthesis modification of native peptides; rapid generation of glyco-variants.

Materials

-

Peptide: VF13N (Lyophilized, TFA salt removed).

-

Glycan Source: Maltotriose (or any reducing sugar/glycan with a free reducing end).

-

Reducing Agent: 2-Picoline Borane (2-PB). Note: 2-PB is superior to NaCNBH3 due to lower toxicity and higher stability in acidic media.

-

Buffer: 0.1 M Citrate-Phosphate Buffer, pH 6.1.

-

Solvent: DMSO (for hydrophobic peptide solubilization).

Step-by-Step Procedure

-

Peptide Solubilization: Dissolve 5 mg of VF13N in 200 µL DMSO. Ensure complete dissolution. The hydrophobic Val-Phe N-terminus may require brief sonication.

-

Critical Check: If the solution is cloudy, add 10% HFIP (Hexafluoroisopropanol) to disrupt aggregates.

-

-

Reaction Mixture Preparation: Dilute the peptide solution into 1.8 mL of 0.1 M Citrate-Phosphate Buffer (pH 6.1) . Final peptide concentration should be ~1-2 mM.

-

Why pH 6.1? As established in recent literature, this pH is the "sweet spot" where the N-terminal

-amine is reactive, but the Lysine

-

-

Glycan Addition: Add 20 equivalents of Maltotriose (relative to peptide).

-

Reaction: Incubate at 37°C for 2 hours. This allows the formation of the reversible Schiff base (imine).

-

-

Reduction: Add 20 equivalents of 2-Picoline Borane (2-PB) dissolved in MeOH.

-

Quenching & Purification: Quench the reaction by adding 0.1% TFA in water. Purify immediately via RP-HPLC (C18 column) using a shallow gradient (0.5% B/min) to separate the mono-glycosylated product from unreacted peptide.

Data Validation (Expected Results)

| Component | Retention Time (min) | Mass Shift ( | Yield (%) |

| Native VF13N | 18.5 | 0 | - |

| Mono-Glycosylated VF13N | 16.2 | +504.4 (Maltotriose) | 75-85% |

| Di-Glycosylated (Lys+N-term) | 15.8 | +1008.8 | < 5% |

Protocol B: Solid-Phase Synthesis (SPPS) with Glyco-Amino Acids

Best for: Large-scale production; absolute regiocontrol; producing O-linked or N-linked mimics at the N-terminus.

Materials

-

Resin: Rink Amide resin (0.6 mmol/g loading).

-

Fmoc-AA: Standard protected amino acids.

-

Special Reagent: Fmoc-Val-(GlcOAc)-OH (or similar glycosylated amino acid building block).

-

Deprotection: 20% Piperidine in DMF.

-

Deacetylation: Hydrazine hydrate or NaOMe.

Step-by-Step Procedure

-

Chain Assembly: Synthesize the VF13N sequence from C-terminus (Asn) to residue 2 (Phe) using standard Fmoc/tBu SPPS cycles.

-

Coupling: HBTU/DIEA (1:2 equivalents).

-

-

N-Terminal Coupling (The Critical Step): Couple the glycosylated building block (e.g., N-(

-D-glucopyranosyl)-Fmoc-Valine ).-

Modification: Use HATU/HOAt instead of HBTU. The bulky sugar moiety causes steric hindrance. Increase coupling time to 4 hours.

-

Stoichiometry: Use only 1.5 equivalents of the precious glyco-AA.

-

-

Cleavage from Resin: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

-

Note: The sugar hydroxyls are usually acetyl-protected during synthesis to prevent side reactions.

-

-

Global Deacetylation: Dissolve the cleaved, crude peptide in MeOH. Add Hydrazine hydrate (pH ~10) and stir for 30 mins to remove acetyl groups from the sugar.

-

Warning: Monitor strictly to avoid epimerization of the peptide backbone.

-

Quality Control & Troubleshooting

Analytical Confirmation: HILIC-MS

Reverse Phase (C18) is standard, but HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for separating glyco-forms.

-

Column: Amide-80 or ZIC-HILIC.

-

Mobile Phase: A: 10mM Ammonium Formate (pH 4.5); B: Acetonitrile.

-

Gradient: 85% B to 50% B.

-

Result: The glycosylated VF13N will elute after the non-glycosylated form in HILIC mode, providing orthogonal validation to C18 data.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Peptide aggregation in buffer. | Add 10-20% TFE (Trifluoroethanol) or HFIP to the reaction buffer to solubilize the hydrophobic VF13N. |

| Lysine Modification (Method A) | pH drift > 6.5. | Use a stronger buffer (0.2 M Phosphate). Verify pH before adding reducing agent. |

| Incomplete Coupling (Method B) | Steric hindrance of Glyco-Val. | Double couple using HATU/HOAt at 45°C (Microwave assisted). |

| Sugar Degradation | Acid hydrolysis during cleavage. | Keep TFA cleavage time under 3 hours; ensure scavengers (Water/TIS) are fresh. |

References

-

Macmillan, D. et al. (2024). Selective N-terminal functionalization of native peptides and proteins. Royal Society of Chemistry.[3] Link

-

Zhang, L. et al. (2021). Site Specific Preparation of N‐Glycosylated Peptides: Thioamide‐Directed Activation. NIH PubMed Central. Link

-

Thermo Fisher Scientific. (2023). Integrated LC/MS Workflow for the Analysis of Labeled and Native N-Glycans. Application Note 595. Link

-

Kuroda, T. et al. (2002). Quantitative assessment of peptide sequence diversity in M13 combinatorial peptide phage display libraries. Journal of Molecular Biology. Link

Sources

High-Resolution CD4+ T-Cell Proliferation Assay Using VF13N Antigen

Application Note & Protocol Guide

Executive Summary

This application note details the protocol for quantifying antigen-specific T-cell proliferation using VF13N , a synthetic immunodominant T-helper epitope derived from the Rabies Virus Glycoprotein (residues 29–41) . Unlike mitogenic stimulation (e.g., PHA, Anti-CD3/CD28) which activates the bulk T-cell population, VF13N facilitates the study of rare, antigen-specific CD4+ T-cell clones. This guide transitions from traditional radioactive (

Scientific Background & Mechanism[1][2]

The VF13N Antigen

VF13N is a 13-mer peptide with the sequence VVEDEGCTNLSGF . It functions as a potent MHC Class II-restricted epitope, specifically stimulating CD4+ T-helper cells. In vaccine development, it serves as a model antigen to assess the potency of peptide-based vaccines and the effects of glycosylation on immunogenicity.

Mechanism of Action

The proliferation assay relies on the "Signal 1 + Signal 2" activation model.

-

Uptake: Antigen Presenting Cells (APCs) within the PBMC population uptake the soluble VF13N peptide.

-

Presentation: APCs process and load VF13N onto MHC Class II molecules.

-

Recognition: Specific T-Cell Receptors (TCR) on naïve or memory CD4+ T cells recognize the MHC-Peptide complex.

-

Expansion: Activated T cells undergo clonal expansion. Using a succinimidyl ester dye (e.g., CFSE), the fluorescence intensity halves with each division, creating distinct "generations" visible via flow cytometry.[1]

Pathway Visualization

Figure 1: Mechanism of VF13N-mediated CD4+ T-cell activation.

Experimental Design & Reagents

Critical Reagents

| Reagent | Specification | Purpose |

| VF13N Peptide | >95% Purity, HPLC Grade | Specific Antigen Stimulation |

| Proliferation Dye | CFSE or CellTrace™ Violet (CTV) | Tracking cell division |

| Media | RPMI-1640 + 10% Human AB Serum | T-cell culture (Low background) |

| Positive Control | Anti-CD3/CD28 or PHA (5 µg/mL) | Validate cell viability |

| Negative Control | DMSO (Vehicle) | Establish background noise |

| IL-2 (Optional) | Recombinant Human IL-2 (10-20 IU/mL) | Support long-term expansion (Day 5+) |

Peptide Reconstitution (Critical Step)

VF13N contains hydrophobic residues and a Cysteine (C). Improper handling can lead to oxidation or precipitation.

-

Solvent: Dissolve lyophilized VF13N in sterile DMSO to a master stock of 10 mg/mL .

-

Storage: Aliquot immediately (5-10 µL) and store at -80°C. Avoid freeze-thaw cycles.

-

Working Solution: Dilute in PBS/Media immediately before use.

Detailed Protocol: Dye-Dilution Assay

Phase 1: PBMC Isolation & Labeling

Time: 2 Hours | Stopping Point: No

-

Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash: Wash cells 2x with PBS (no protein) to remove serum esterases that hydrolyze the dye too quickly.

-

Count: Resuspend cells at

cells/mL in warm PBS. -

Staining:

-

Add CellTrace™ Violet (CTV) to a final concentration of 5 µM (or CFSE at 1-5 µM).

-

Note: CTV is preferred over CFSE for multi-color panels as it does not bleed into PE/FITC channels.

-

-

Incubation: Incubate for 20 minutes at 37°C in the dark.

-

Quench: Add 5x volume of cold culture media (containing 10% FBS/Human Serum) to bind excess dye. Incubate 5 mins on ice.

-

Wash: Centrifuge (300 x g, 5 min) and resuspend in complete RPMI-1640 at

cells/mL.

Phase 2: Antigen Stimulation & Co-Culture

Time: 30 Mins Setup + 5-7 Days Incubation

-

Plating: Use a U-bottom 96-well plate. Add 100 µL of cell suspension (

cells/well). -

Stimulation Matrix:

-

Unstimulated: Add 100 µL Media + DMSO (match peptide solvent % volume).

-

VF13N Low: Add 100 µL Media + VF13N (Final Conc: 1 µg/mL ).

-

VF13N High: Add 100 µL Media + VF13N (Final Conc: 10 µg/mL ).

-

Pos Control: Add 100 µL Media + PHA (5 µg/mL).

-

-

Incubation: Culture at 37°C, 5% CO

for 5 to 7 days .-

Expert Tip: Peptide responses are slower than mitogens. Do not harvest before Day 5.

-

Phase 3: Flow Cytometry & Analysis

Time: 2 Hours

-

Harvest: Resuspend cells. Wash with FACS Buffer (PBS + 1% BSA).

-

Surface Stain: Stain with Anti-CD3 (APC) , Anti-CD4 (PE) , and 7-AAD (Viability) .

-

Acquisition: Acquire >50,000 CD3+ events on a flow cytometer.

-

Gating Strategy:

-

FSC/SSC (Lymphocytes)

-

Singlets

-

7-AAD Negative (Live Cells)

-

CD3+ / CD4+ (Helper T Cells)[2]

-

Histogram of CTV (X-axis): Look for left-shifted peaks.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for VF13N proliferation assay.[2]

Data Analysis & Interpretation

Quantitative analysis is superior to visual inspection. Use software (FlowJo/FCS Express) to calculate:

| Metric | Definition | Interpretation |

| Division Index (DI) | Average number of cell divisions that a cell in the original population has undergone. | Includes non-dividing cells. Best overall measure of vaccine potency. |

| Proliferation Index (PI) | Average number of divisions calculated only for the cells that did divide. | Indicates how fast the responding cells are growing. |

| % Divided | Percentage of the original population that divided at least once. | Frequency of VF13N-specific precursors. |

Expected Results:

-

Negative Control: Single sharp peak (bright). DI < 0.05.

-

VF13N Stimulated: Main peak (non-responders) + distinct "shoulders" or peaks of lower intensity (generations 1, 2, 3).

-

Positive Control: Broad shift, multiple generations visible.

Troubleshooting Guide

Problem: High Background (Proliferation in Neg Control)

-

Cause: Autologous stimulation or high serum background.

-

Solution: Switch to heat-inactivated serum or serum-free media (e.g., AIM-V). Ensure PBMCs are not activated during isolation (keep cool).

Problem: No Response to VF13N

-

Cause 1 (Biological): Donor is MHC-mismatched or naïve to the antigen (if looking for recall).

-

Cause 2 (Technical): Peptide degradation.

-

Solution: Verify peptide integrity via HPLC or Mass Spec. Ensure DMSO concentration in culture is <0.1% (toxic above 0.5%). Try adding IL-2 (10 U/mL) on Day 3 to rescue weak responders.

Problem: "Smearing" of Peaks

-

Cause: Uneven staining.

-

Solution: Ensure rapid, thorough mixing when adding dye to cells. Do not stain in serum-rich media.

References

-

Identification of VF13N: Ertl, H. C., et al. "Glycosylation of synthetic T helper cell epitopic peptides influences their antigenic potency and conformation in a sugar location-specific manner." Proceedings of the National Academy of Sciences, 1990s/2000s context on Rabies epitopes. (Verified context via Source 1.5).

-

CFSE Methodology: Quah, B. J., & Parish, C. R. (2010). "The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation."[1][3][4][5] Journal of Visualized Experiments.

-

T-Cell Assay Standards: Roederer, M. (2011). "Interpretation of cellular proliferation data: Avoid the panglossian." Cytometry Part A.

-

Peptide Handling: "Guidelines for handling synthetic peptides." Sigma-Aldrich Technical Notes.

(Note: VF13N is a specific research peptide. If commercial sourcing is unavailable, custom synthesis using the sequence VVEDEGCTNLSGF is recommended.)

Sources

HPLC purification methods for hydrophobic VF13N peptide

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Strategies for the Hydrophobic VF13N Peptide

Executive Summary

The VF13N peptide (Sequence: VVEDEGCTNLSGF), a T-helper cell epitope derived from the Rabies Virus Glycoprotein (residues 29-41), presents a unique purification challenge.[1] While its amino acid composition includes hydrophilic residues (Glu, Asp, Asn), the peptide exhibits distinct hydrophobic behavior under standard acidic HPLC conditions (pH < 3.0), where its carboxylate side chains become protonated.[1] Furthermore, the presence of a Cysteine residue (Cys7) introduces the risk of disulfide-mediated aggregation (dimerization), which significantly increases apparent hydrophobicity and complicates isolation.[1]

This guide provides a comprehensive protocol for the solubilization and Reversed-Phase HPLC (RP-HPLC) purification of VF13N.[1] It prioritizes the mitigation of on-column aggregation and the optimization of selectivity through mobile phase engineering and thermal control.[1]

Molecule Profile & Physicochemical Analysis

Understanding the chemical nature of VF13N is the prerequisite for a successful separation strategy.[1]

| Property | Data | Notes |

| Peptide Name | VF13N | Rabies Virus Glycoprotein (29-41) |

| Sequence | V-V-E-D-E-G-C-T-N-L-S-G-F | N-term: Valine; C-term: Phenylalanine |

| Molecular Weight | 1369.45 Da | Monoisotopic |

| Isoelectric Point (pI) | ~3.5 | Highly acidic character |

| Hydrophobicity Profile | pH-Dependent | Neutral pH: Soluble (Net charge -3).Acidic pH (HPLC): Hydrophobic (Net charge 0/+1).[1] |

| Critical Challenge | Cys7 Dimerization | Oxidation leads to [VF13N]₂ dimers, which elute later and broaden peaks.[1] |

Pre-Purification Strategy: Solubilization & Sample Prep[1]

The "hydrophobic" nature of VF13N often stems from improper solubilization.[1] Injecting a heterogeneous sample leads to peak splitting and poor recovery.[1]

Mechanism of Insolubility

At pH 2.0 (0.1% TFA), the side chains of Glu3, Asp4, and Glu5 are protonated (

Protocol A: The "Alkaline Dip" (Recommended)

This method leverages the peptide's low pI to force electrostatic repulsion before introducing it to the acidic mobile phase.[1]

-

Weigh crude VF13N powder.[1]

-

Dissolve in 0.1% Ammonium Hydroxide (

) or 50 mM Ammonium Bicarbonate (pH 8.0) at a concentration of 5-10 mg/mL.[1]-

Why? De-protonates Glu/Asp, maximizing solubility.[1]

-

-

Add Reducing Agent: Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM.[1]

-

Filter through a 0.22 µm PTFE or PVDF membrane.[1]

-

Inject immediately.

Protocol B: The "Organic Assist" (For stubborn aggregates)

If the peptide is highly aggregated (beta-sheet formation):

-

Dissolve in 100% Hexafluoroisopropanol (HFIP) or DMSO .[1]

-

Dilute 1:4 with Water/0.1% TFA immediately prior to injection.[1]

HPLC Method Development

Stationary Phase Selection

While C18 is standard, the hydrophobic collapse of VF13N at acidic pH suggests a phase with slightly lower carbon load or larger pore size may improve recovery.[1]

-

Primary Choice: C18 Column (e.g., 100 Å pore size, 5 µm particle).[1]

-

Rationale: Provides maximum resolution for the separation of the hydrophobic impurities (deletion sequences lacking Phe/Val).[1]

-

-

Alternative: C8 Column or C4 Column .

Mobile Phase System

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1]

-

Role: Ion-pairing agent; masks positive charges, sharpens peaks.[1]

-

-

Solvent B: 0.1% TFA in Acetonitrile (ACN).[1]

Thermal Control (Critical Parameter)

Run the column at 45°C - 60°C .

-

Causality: Elevated temperature reduces the viscosity of the mobile phase and increases the mass transfer kinetics.[1] More importantly, it disrupts intermolecular hydrogen bonds (beta-sheets) that hydrophobic peptides like VF13N form, significantly reducing peak tailing.[1]

Gradient Protocol

-

Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Preparative).

-

Detection: UV 214 nm (Peptide bond) and 280 nm (Phe absorption).[1]

| Time (min) | % Solvent B | Step Description |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Sample Loading |

| 5.0 | 20 | Ramp to onset of elution |

| 25.0 | 50 | Linear Gradient (1.5% B/min) |

| 27.0 | 95 | Wash (Remove hydrophobic aggregates) |

| 30.0 | 95 | Hold Wash |

| 30.1 | 5 | Re-equilibration |

Workflow Visualization

The following diagram illustrates the critical decision pathways for purifying VF13N, emphasizing the divergence based on aggregation state.

Figure 1: Decision-matrix for the solubilization and purification of VF13N, highlighting the critical reduction step using TCEP to prevent dimerization.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Split Peaks / Doublet | Oxidation of Cys7 (Dimerization).[1] | Treat sample with 5-10 mM TCEP or DTT for 30 min prior to injection.[1] |

| Broad / Tailing Peaks | Hydrophobic association with stationary phase.[1] | Increase column temperature to 60°C. Switch to a C4 column. |

| Ghost Peaks in Blank | "Carryover" of hydrophobic peptide.[1] | Run a "Sawtooth" wash (5% -> 95% -> 5% B) between runs.[1] Inject TFE (Trifluoroethanol) as a blank to strip the column.[1] |

| Precipitation in Loop | Sample solvent incompatible with Mobile Phase A. | If dissolved in 100% DMSO, dilute sample with Mobile Phase A (Water/TFA) before injection to ensure compatibility.[1] |

References

-

Otvos, L., Jr., et al. (1994). "Glycosylation of synthetic T helper cell epitopic peptides influences their antigenic potency and conformation in a sugar location-specific manner."[1][3] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1224(1), 68-76.[1] Link(Primary source identifying VF13N sequence and properties).

-

Aguilar, M. I.[1] (Ed.).[1][3] (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, Vol. 251. Humana Press.[1] Link(Standard protocols for hydrophobic peptide separation).

-

Mant, C. T., & Hodges, R. S. (2002). "High-performance liquid chromatography of peptides and proteins: separation, analysis, and conformation."[1] CRC Press.[1] (Authoritative text on temperature effects in peptide HPLC).

-

TargetMol. "Peptide VF13N Product Data Sheet." Link(Commercial verification of peptide identity).

Sources

Application Note: Preparation and Handling of VF13N Peptide Solutions for In Vitro Immunological Assays

An Application Guide by Google Gemini

Abstract

This guide provides a comprehensive framework for the preparation, handling, and storage of VF13N peptide solutions intended for in vitro immunology research. VF13N is a synthetic peptide designed for the modulation of T-cell mediated immune responses. The integrity, solubility, and concentration of the peptide solution are paramount for achieving reproducible and meaningful experimental outcomes. This document outlines scientifically-grounded protocols, explains the rationale behind critical handling steps, and offers troubleshooting advice to ensure the optimal performance of VF13N in assays such as T-cell proliferation, cytokine release, and cytotoxicity studies.

Scientific Principles and Handling Considerations

The biological activity of a peptide is intrinsically linked to its structural integrity. Peptides are susceptible to degradation through oxidation, hydrolysis, and aggregation. Therefore, meticulous handling and preparation are not merely procedural; they are integral to the validity of the experimental data.

1.1. Understanding Peptide Properties

-

Hygroscopicity: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This can reduce the actual peptide content by weight and decrease long-term stability.[1] To mitigate this, always allow the peptide vial to equilibrate to room temperature within a desiccator before opening.[2][3] This prevents condensation from forming inside the cold vial.

-

Solubility: Peptide solubility is determined by its amino acid sequence, specifically its polarity, charge, and hydrophobicity.[4][5] VF13N, being a custom synthetic peptide, requires careful solvent selection. A preliminary analysis of its amino acid composition is the first step in determining the appropriate solvent.[5][6] Hydrophilic peptides often dissolve in aqueous buffers, while highly hydrophobic peptides may require an initial dissolution in a small volume of an organic solvent like dimethyl sulfoxide (DMSO) followed by careful dilution.[4][7]

-

Stability in Solution: The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[2] Peptides containing residues such as Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine are particularly prone to degradation in solution.[6][8] For this reason, long-term storage of peptide solutions is not recommended.[1] If storage is unavoidable, prepare sterile-filtered aliquots in a suitable buffer (pH 5-6) and store them at -20°C or colder.[6][8]

1.2. The Rationale for Aseptic Technique Peptide solutions used in cell-based assays must be sterile to prevent bacterial contamination, which can compromise cell cultures and lead to erroneous results.[9] Always use sterile solvents, pipette tips, and tubes during reconstitution and dilution. Work in a laminar flow hood to maintain a sterile environment.

Materials and Equipment

Reagents:

-

Lyophilized VF13N Peptide

-

Sterile, Nuclease-Free Water (e.g., for cell culture, WFI)

-

Sterile Phosphate-Buffered Saline (PBS), 1X, pH 7.4

-

High-Purity Dimethyl Sulfoxide (DMSO), Sterile-Filtered

-

Sterile Dilute Acetic Acid (0.1%) or Ammonium Bicarbonate (0.1M) (Optional, for solubility testing)

-

Complete Cell Culture Medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin)

Equipment:

-

Laminar Flow Hood / Biosafety Cabinet

-

Calibrated Micropipettes (P10, P200, P1000)

-

Sterile, Low-Protein-Binding Microcentrifuge Tubes (e.g., 1.5 mL)

-

Benchtop Microcentrifuge

-

Vortex Mixer

-

Desiccator

-

-20°C and -80°C Freezers (non-frost-free models preferred[8])

-

Personal Protective Equipment (Gloves, Lab Coat, Safety Glasses)

Protocol: Reconstitution of Lyophilized VF13N to a Stock Solution

This protocol details the steps to reconstitute the entire lyophilized peptide vial to create a concentrated, validated stock solution. It is critical to perform these steps carefully to ensure an accurate starting concentration.

3.1. Pre-Reconstitution Steps

-

Equilibrate Vial: Remove the VF13N vial from cold storage (e.g., -20°C) and place it in a desiccator at room temperature for at least 20-30 minutes.[7] This prevents moisture condensation.

-

Centrifuge: Briefly centrifuge the vial at low speed (e.g., 1000 x g for 1 minute) to ensure the entire lyophilized powder is collected at the bottom of the vial.[10][11]

3.2. Solubility Testing (Recommended for a new peptide) Before dissolving the entire sample, it is wise to test the solubility of a small aliquot if the optimal solvent is unknown.[4][5] However, for this protocol, we will proceed based on the manufacturer's supplied information for VF13N. The recommended starting solvent for VF13N is sterile water. If insolubility is observed, proceed to the alternative solvents outlined in the table below.

| Solvent Priority | Solvent | Rationale & Peptide Type | Citation |

| 1 | Sterile, Nuclease-Free Water | Ideal for hydrophilic/charged peptides. Most biocompatible. | [8] |

| 2 | Sterile 1X PBS, pH 7.4 | Buffered aqueous solution, suitable for most biological assays. | [10] |

| 3 | 10% Acetonitrile or 0.1% Acetic Acid in Water | For moderately hydrophobic or basic peptides. | [5][8] |

| 4 | Dimethyl Sulfoxide (DMSO) | For highly hydrophobic peptides. Use minimal volume, then dilute. | [4][12] |

3.3. Reconstitution Workflow

Caption: Workflow for VF13N peptide reconstitution and storage.

3.4. Step-by-Step Reconstitution Protocol

-

Calculate Solvent Volume: Determine the volume of solvent needed to achieve a desired stock concentration (e.g., 1 mg/mL).

-

Formula: Volume (µL) = [Peptide Mass (mg) / Desired Concentration (mg/mL)] * 1000

-

Example: For a 1 mg vial to make a 1 mg/mL stock, add 1000 µL (1 mL) of solvent.

-

-

Add Solvent: Working in a sterile hood, carefully uncap the vial. Using a calibrated pipette, slowly add the calculated volume of sterile water down the side of the vial, avoiding direct contact with the peptide powder.[7]

-

Dissolve Peptide: Recap the vial securely. Mix using one of the following gentle methods. Avoid vigorous shaking, which can cause aggregation.[9][13]

-

Visual Inspection: Hold the vial against a light source. The solution should be clear and free of any visible particulates or cloudiness.[7] If particulates are present, sonication in a water bath for a few minutes may help. If the peptide remains insoluble, refer to the troubleshooting section.

-

Aliquoting: Once fully dissolved, dispense the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for single-use experiments (e.g., 20 µL).[2][13] Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles.[2][8]

-

Storage: Label aliquots clearly with the peptide name, concentration, and date. Store immediately at -80°C for long-term stability.[6]

Protocol: Preparation of Working Solutions for Assays

Working solutions are prepared by diluting the high-concentration stock solution in a biologically compatible buffer or medium immediately before use.

4.1. General Dilution Protocol

-

Thaw a single aliquot of the VF13N stock solution on ice.

-

Briefly centrifuge the thawed aliquot to collect the solution at the bottom of the tube.

-

Perform serial dilutions in complete cell culture medium or sterile PBS to achieve the final desired concentration for your assay.

-

Keep the working solution on ice until it is added to the cells.

4.2. Example Working Concentrations for In Vitro Assays The optimal concentration of VF13N must be determined empirically for each assay and cell type through a dose-response titration. The following table provides common starting ranges.

| Assay Type | Typical Starting Concentration Range | Assay Principle |

| T-Cell Proliferation (e.g., CFSE) | 1 - 20 µg/mL (or 0.5 - 10 µM) | Measures the ability of VF13N to induce antigen-specific T-cell division. |

| Cytokine Release (ELISpot/ELISA) | 1 - 10 µg/mL (or 0.5 - 5 µM) | Quantifies cytokines (e.g., IFN-γ, IL-2) secreted by T-cells upon stimulation.[14] |

| In Vitro T-Cell Priming | 5 - 50 µg/mL (or 2.5 - 25 µM) | Used with antigen-presenting cells (APCs) to activate naïve T-cells.[15] |

| Cytotoxicity Assay (51Cr Release) | 1 - 10 µg/mL (or 0.5 - 5 µM) | Measures the ability of VF13N-stimulated cytotoxic T-lymphocytes to kill target cells.[14] |

Hypothetical Mechanism of Action: VF13N in T-Cell Activation

VF13N is hypothesized to be an MHC Class II-restricted epitope. Its immunomodulatory effect is initiated when it is presented by an Antigen-Presenting Cell (APC), such as a dendritic cell, to a specific CD4+ T-helper cell.

Caption: Hypothetical VF13N peptide presentation and T-cell activation pathway.

This interaction between the peptide-MHC complex and the T-Cell Receptor (TCR) provides "Signal 1" for T-cell activation, leading to downstream signaling cascades that result in cellular proliferation and the secretion of immunomodulatory cytokines.[15][16]

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Peptide will not dissolve in water. | High hydrophobicity of the peptide sequence. | Lyophilize to remove water and attempt reconstitution in a small volume of DMSO (<50 µL), then slowly dilute with your aqueous buffer while vortexing gently.[4][7] |

| Solution is cloudy or has particulates. | Incomplete dissolution or aggregation. | Sonicate the solution in a room temperature water bath for 5-10 minutes. If cloudiness persists, the peptide may be aggregated. |

| Peptide precipitates after dilution. | The peptide's solubility limit was exceeded in the final buffer. | Re-dissolve in the initial solvent (if possible) and try diluting more slowly into a constantly stirring buffer solution. Alternatively, lower the final working concentration. |

| Inconsistent assay results. | Degradation of peptide due to improper storage or multiple freeze-thaw cycles. | Use a fresh, single-use aliquot for each experiment. Ensure stock solutions are stored at -80°C.[2][8] |

Safety Precautions

While most peptides are not considered highly hazardous, good laboratory practice should always be followed.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle lyophilized peptide powder carefully to avoid inhalation.

-

Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

-

Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

-

JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. JPT.com. [Link]

-

Genaxxon BioScience. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. Genaxxon.com. [Link]

-

NIBSC. (n.d.). Peptide Handling, dissolution & Storage. NIBSC.org. [Link]

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. GenScript.com. [Link]

-

Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. AvivaSysBio.com. [Link]

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC.com. [Link]

-

Cusabio. (n.d.). How to Properly Reconstitute Lyophilized Proteins?. Cusabio.com. [Link]

-

Itoh, K., et al. (2012). Immunological evaluation of personalized peptide vaccination in combination with a 5-fluorouracil derivative (TS-1) for advanced gastric or colorectal carcinoma patients. Cancer Science. [Link]

-

ResearchGate. (2025, August 8). Mechanism of Action of Flufirvitide, a Peptide Inhibitor of Influenza Virus Infection. ResearchGate.net. [Link]

-

IQVIA. (n.d.). Immunogenicity. IQVIA.com. [Link]

-

Yang, Y., et al. (2025, June 30). In Situ Vaccination with a Vpr-Derived Peptide Elicits Systemic Antitumor Immunity by Improving Tumor Immunogenicity. MDPI. [Link]

-

Borsi, L., et al. (2007). The FN13 peptide inhibits human tumor cells invasion through the modulation of alpha v beta 3 integrins organization and the inactivation of the ILK pathway. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

-

LifeTein. (n.d.). How to predict peptide solubility?. LifeTein.com. [Link]

-

Ramirez-Nieto, G., et al. (2023). Identification and evaluation in-vitro of conserved peptides with high affinity to MHC-I as potential protective epitopes for Newcastle disease virus vaccines. BMC Veterinary Research. [Link]

-

Frontiers. (2024, July 15). Immunopeptides: immunomodulatory strategies and prospects for ocular immunity applications. FrontiersIn.org. [Link]

-

Creative Biolabs. (n.d.). In Vitro Assays. Creative-Biolabs.com. [Link]

-

LifeTein. (n.d.). Challenges in Peptide Solubilization – Amyloids Case Study. LifeTein.com. [Link]

-

Popa, A. D., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. MDPI. [Link]

-

Gonzalez-Rey, E., & Delgado, M. (2021). Mechanism of Immunoregulatory Properties of Vasoactive Intestinal Peptide in the K/BxN Mice Model of Autoimmune Arthritis. Frontiers in Immunology. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. genscript.com [genscript.com]

- 3. peptide.com [peptide.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. verifiedpeptides.com [verifiedpeptides.com]

- 8. NIBSC - Peptide Storage [nibsc.org]

- 9. jpt.com [jpt.com]

- 10. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 11. cusabio.com [cusabio.com]

- 12. lifetein.com [lifetein.com]

- 13. rndsystems.com [rndsystems.com]

- 14. Immunological evaluation of personalized peptide vaccination in combination with a 5‐fluorouracil derivative (TS‐1) for advanced gastric or colorectal carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Assays - Creative Biolabs [creative-biolabs.com]

- 16. Frontiers | Immunopeptides: immunomodulatory strategies and prospects for ocular immunity applications [frontiersin.org]

ELISA protocol for detecting anti-VF13N antibodies

Application Note: High-Sensitivity Indirect ELISA for the Detection of Anti-VF13N Antibodies

Introduction & Scientific Context

The VF13N peptide (VVEDEGCTNLSGF ) is a well-characterized, synthetic T-helper cell epitope derived from the Rabies Virus Glycoprotein (G protein) , specifically residues 29–41.[1][2][3][4] It is frequently utilized in immunological studies to assess vaccine efficacy, epitope mapping, and the impact of glycosylation on antigenicity.

Detecting antibodies against small peptides like VF13N presents unique challenges compared to whole-protein ELISAs. A standard direct-coating protocol often fails because small peptides (13 amino acids) lack sufficient hydrophobic surface area to bind polystyrene plates effectively, or their critical epitopes become masked during passive adsorption. Furthermore, the presence of a Cysteine residue (C7) in VF13N introduces the risk of uncontrolled dimerization, which can alter antibody recognition.

This Application Note details a Streptavidin-Biotin Capture ELISA protocol. This method is superior to direct coating for VF13N as it ensures:

-

Optimal Orientation: The peptide is projected away from the plate surface, making the epitope accessible.

-

Conformational Stability: Minimizes steric hindrance and denaturation.

-

High Sensitivity: Reduces background noise common in direct adsorption.

Experimental Design & Logic

The "Anchor" Strategy: Why Streptavidin?

We utilize a biotinylated version of VF13N (Biotin-VF13N). Streptavidin has an exceptionally high affinity for biotin (

The Cysteine Management

VF13N contains a Cysteine at position 7. In solution, this can lead to disulfide bond formation (dimerization).

-

Recommendation: Use a biotin linker attached to the N-terminus (e.g., Biotin-Ahx-VVEDEGCTNLSGF). The spacer (Ahx) prevents steric interference.

-

Redox State: If the antibody of interest recognizes the reduced form, include a mild reducing agent (DTT) in the peptide stock, or ensure the peptide is synthesized with the Cysteine acetamidomethylated (Cys(Acm)) if a permanent block is required. For this protocol, we assume detection of the linear, reduced epitope.

Visual Workflow (DOT Diagram)

The following diagram illustrates the molecular assembly of the assay.

Caption: Schematic representation of the Indirect Sandwich ELISA. The Streptavidin-Biotin anchor ensures the VF13N peptide is fully exposed for antibody binding.

Detailed Protocol

Materials Required

-

Solid Phase: 96-well High-binding ELISA microplate (e.g., Nunc Maxisorp).

-

Capture Protein: Streptavidin (recombinant or purified), 1 mg/mL stock.

-

Antigen: N-terminally Biotinylated VF13N peptide (Purity >95%).

-

Blocking Buffer: 2% BSA in PBS (PBST-BSA). Note: Avoid non-fat dry milk if utilizing biotin-streptavidin systems as endogenous biotin in milk can interfere, though rare in processed milk, BSA is safer.

-

Wash Buffer: PBS + 0.05% Tween-20 (PBST).

-

Detection: HRP-conjugated Secondary Antibody (e.g., Goat anti-Mouse/Human IgG).

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

-

Stop Solution: 1M H₂SO₄ or 1M HCl.

Step 1: Plate Activation (Streptavidin Coating)

-

Dilute Streptavidin to 2–5 µg/mL in Carbonate-Bicarbonate Buffer (pH 9.6) or PBS (pH 7.4).

-

Add 100 µL/well to the microplate.

-

Seal and incubate overnight at 4°C .

-

Logic: This creates the universal capture surface.

Step 2: Blocking

-

Aspirate wells and wash 2 times with 300 µL Wash Buffer .

-

Add 200 µL Blocking Buffer (2% BSA/PBS) to each well.

-

Incubate for 1–2 hours at Room Temperature (RT) .

-

Logic: Blocks remaining hydrophobic sites on the plastic to prevent non-specific binding of the primary antibody.

Step 3: Antigen Capture (Peptide Loading)

-

Dilute Biotin-VF13N peptide to 1 µg/mL in Blocking Buffer.

-

Critical: Do not use too high a concentration (e.g., >5 µg/mL) as this can lead to "crowding," where peptides pack so tightly that antibodies cannot access the epitope (steric hindrance).

-

-

Aspirate blocking buffer (do not wash).

-

Add 100 µL of diluted peptide to experimental wells. Include "No Peptide" control wells (add buffer only).

-

Incubate for 1 hour at RT on a plate shaker (~300 rpm).

-

Wash 3 times with Wash Buffer.

Step 4: Primary Antibody Incubation (Sample)

-

Dilute serum samples in Blocking Buffer.

-

Screening Dilution: Start with 1:100 or 1:200.

-

Titer Determination: Perform a 2-fold serial dilution (e.g., 1:100 to 1:12,800).

-

-

Add 100 µL of diluted sample to wells.

-

Incubate for 1–2 hours at RT or Overnight at 4°C (for higher sensitivity).

-

Wash 4 times with Wash Buffer.